
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C19H22F2O6S2. It is known for its unique structure, which includes a heptane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 7 positions. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Heptane-1,7-diol+2(4-fluorobenzenesulfonyl chloride)→Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)+2HCl
Industrial Production Methods: Industrial production of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the sulfonate groups can be hydrolyzed to form heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The major products are heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
科学研究应用
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) involves its ability to interact with nucleophilic sites on proteins and enzymes. The sulfonate groups can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies of enzyme mechanisms and drug development.
相似化合物的比较
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Similar structure but with nitro groups instead of fluorine.
Comparison: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and drug development.
属性
CAS 编号 |
6278-65-5 |
|---|---|
分子式 |
C19H22F2O6S2 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
7-(4-fluorophenyl)sulfonyloxyheptyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C19H22F2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
InChI 键 |
WBDWTRPYUQKXBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


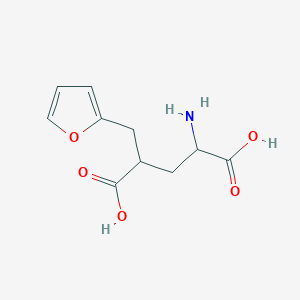
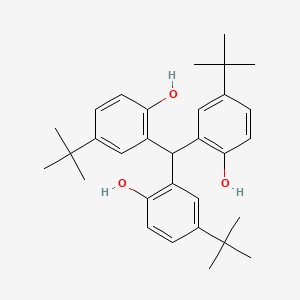
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

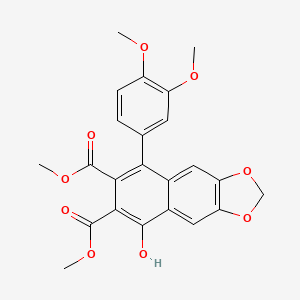
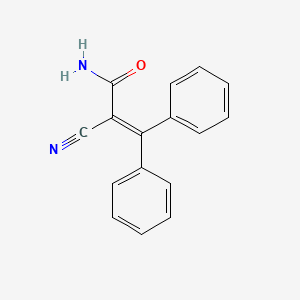
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

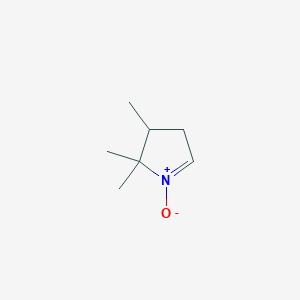
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
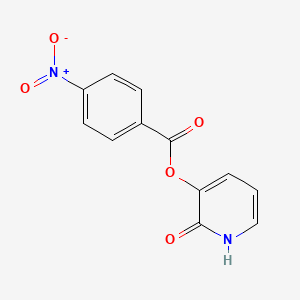
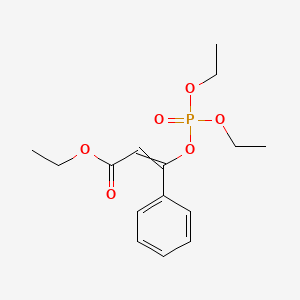

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
